molecular formula C8H7ClO B1590165 3-Chloro-2-methylbenzaldehyde CAS No. 874-27-1

3-Chloro-2-methylbenzaldehyde

Cat. No.: B1590165
CAS No.: 874-27-1
M. Wt: 154.59 g/mol
InChI Key: WMDHVKYUOKHNQK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzaldehyde (CAS: 874-27-1) is an aromatic aldehyde with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It is primarily used in research settings, with a purity exceeding 98%, and is supplied as a solution in solvents such as DMSO or ethanol for experimental convenience . Key handling guidelines include storage at -80°C (6-month stability) or -20°C (1-month stability), with solubility enhancement achievable via heating (37°C) and sonication . The compound’s structure features a chlorine atom at the 3-position and a methyl group at the 2-position of the benzaldehyde ring, influencing its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-chloro-2-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: 3-Chloro-2-methylbenzoic acid.

    Reduction: 3-Chloro-2-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylbenzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The pathways involved typically include the formation of intermediate compounds that undergo further reactions to yield the final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes critical structural and physicochemical differences between 3-Chloro-2-methylbenzaldehyde and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 874-27-1 C₈H₇ClO 154.59 3-Cl, 2-CH₃ High purity (>98%), research use only, low-temperature storage
3-Chloro-2-methoxybenzaldehyde N/A C₈H₇ClO₂ 170.59 3-Cl, 2-OCH₃ Lower yield (51% in synthesis), oily liquid form
5-Chloro-2-hydroxy-3-methylbenzaldehyde 23602-63-3 C₈H₇ClO₂ 170.59 5-Cl, 3-CH₃, 2-OH Hydroxyl group enhances hydrogen bonding; potential for higher melting point
4-Chloro-3-methoxybenzaldehyde 85740-98-3 C₈H₇ClO₂ 170.59 4-Cl, 3-OCH₃ Structural similarity score: 0.89 (vs. target compound)
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.57 3-Cl Lacks methyl group; higher volatility; significant skin/eye irritation hazards

Biological Activity

3-Chloro-2-methylbenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention due to its diverse biological activities. This compound is characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the benzene ring. Its unique structure allows it to interact with various biological targets, leading to potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C8H7ClO
  • Molecular Weight : 154.59 g/mol
  • Structural Features : The presence of the chloro and aldehyde groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It may disrupt bacterial cell membranes or inhibit essential enzymes, thereby exerting its effects on microbial survival. A study highlighted its potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity can be attributed to its ability to scavenge free radicals, thus protecting cells from damage.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines. These findings suggest its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : It can compromise the integrity of bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help in reducing oxidative stress by neutralizing ROS.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

Cytotoxicity Assessment

In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that concentrations above 100 µM led to substantial cell death, suggesting a dose-dependent response. Mechanistic studies revealed that apoptosis was induced through caspase activation pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Chloro-4,6-dihydroxy-2-methylbenzaldehydeHydroxyl groups at positions 4 and 6Antimicrobial and antioxidant activities
4-Hydroxy-3-methoxybenzaldehydeMethoxy group instead of chlorineUsed in fragrances; lower antimicrobial activity
2-Hydroxy-5-chlorobenzaldehydeHydroxyl at position 2; chlorine at 5Exhibits different reactivity patterns

Properties

IUPAC Name

3-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHVKYUOKHNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523728
Record name 3-Chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-27-1
Record name 3-Chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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